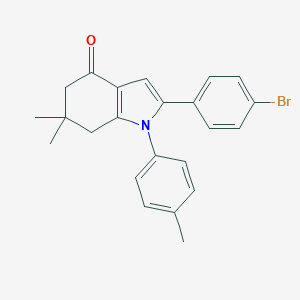
2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is a complex organic compound that belongs to the class of indole derivatives.
Métodos De Preparación
The synthesis of 2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often involve the use of aromatic solvents such as toluene and chlorinated hydrocarbons like dichloromethane .
Análisis De Reacciones Químicas
2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its interaction with these receptors, leading to various biological activities such as antiviral and anticancer effects .
Comparación Con Compuestos Similares
2-(4-BROMOPHENYL)-6,6-DIMETHYL-1-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds also exhibit antimicrobial and antiproliferative activities.
Indole derivatives: These compounds possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with a wide range of molecular targets and pathways, leading to its diverse biological activities.
Propiedades
Fórmula molecular |
C23H22BrNO |
|---|---|
Peso molecular |
408.3g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-6,6-dimethyl-1-(4-methylphenyl)-5,7-dihydroindol-4-one |
InChI |
InChI=1S/C23H22BrNO/c1-15-4-10-18(11-5-15)25-20(16-6-8-17(24)9-7-16)12-19-21(25)13-23(2,3)14-22(19)26/h4-12H,13-14H2,1-3H3 |
Clave InChI |
RFQLYLMHJNCQNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















